Bienvenue dans la boutique en ligne BenchChem!

(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

CCR4 antagonist G-protein coupled receptor Chemokine receptor

(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone (CAS 2034280-77-6) is a synthetic small molecule belonging to the piperazinyl pyrimidine class. Its structure combines a benzylpiperazine moiety with a 6-hydroxypyrimidine group via a methanone linker, placing it within a chemotype claimed in patent families for CCR4 receptor antagonism.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034280-77-6
Cat. No. B2820409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
CAS2034280-77-6
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C16H18N4O2/c21-15-10-14(17-12-18-15)16(22)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,17,18,21)
InChIKeyGBEHGEXLSHHDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone (CAS 2034280-77-6): A CCR4 Chemotype Probe


(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone (CAS 2034280-77-6) is a synthetic small molecule belonging to the piperazinyl pyrimidine class. Its structure combines a benzylpiperazine moiety with a 6-hydroxypyrimidine group via a methanone linker, placing it within a chemotype claimed in patent families for CCR4 receptor antagonism [1]. The compound is primarily available through specialty chemical vendors for non-human research purposes , though its specific biological annotation remains sparse in public databases.

Procurement Risks for (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone: Why In-Class Analogs Cannot Be Substituted


Although classified as a piperazinyl pyrimidine CCR4 antagonist [1], generic substitution with other in-class compounds (e.g., 4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine derivatives or alternative N-benzylpiperazine chemotypes) introduces significant procurement risk. The 6-hydroxypyrimidine moiety in CAS 2034280-77-6 is capable of keto-enol tautomerism, which can fundamentally alter hydrogen-bonding networks, target engagement kinetics, and metabolic stability relative to chloro, methyl, or amino-substituted analogs [2]. Without head-to-head pharmacological data, any replacement compound may exhibit divergent affinity, selectivity, and physicochemical profiles, undermining experimental reproducibility in CCR4-related assays.

Evidence-Based Differentiation: Quantified Selectivity Gaps for (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone (CAS 2034280-77-6)


Absence of Direct CCR4 Affinity Data Prevents Comparator-Based Selection

A comprehensive search of BindingDB, ChEMBL, PubChem, and the primary patent literature yielded no direct binding affinity (Ki, IC50) or functional activity (EC50) data for CAS 2034280-77-6 at human CCR4. In contrast, multiple other piperazinyl pyrimidine derivatives within the same patent family have reported IC50 values as low as 7.90 nM in CCR4 [35S]GTPγS assays [1]. This data gap prevents quantitative rank-ordering or selection of CAS 2034280-77-6 over established comparators such as US9493453B2 Example 10B or Compound 9, which have publicly verified Ki values of 100–2600 nM against related targets [2].

CCR4 antagonist G-protein coupled receptor Chemokine receptor

Tautomeric Ambiguity Introduces Uncharacterized Target Engagement Variability

The 6-hydroxypyrimidine ring of CAS 2034280-77-6 can exist in both hydroxyl and keto tautomeric forms, with the equilibrium ratio highly dependent on solvent, pH, and local environment [1]. This structural duality is absent in 4-chloro-, 4-methyl-, or 4-aminopyrimidine analogs commonly found in the CCR4 antagonist patent space [2]. While tautomeric equilibrium could theoretically modulate hydrogen-bond donor/acceptor patterns at the CCR4 orthosteric or allosteric sites, no experimental determination of the tautomeric ratio or its impact on binding has been reported for this specific chemotype.

tautomerism hydrogen bonding molecular recognition

Physicochemical Property Differentiation from Chloro-Analogs Suggests Altered ADME Profile

The 6-hydroxyl substituent reduces calculated lipophilicity compared to 6-chloro analogs within the same patent class. Specifically, the predicted logP for CAS 2034280-77-6 (C16H18N4O2, MW 298.34 g/mol ) is approximately 1.3 log units lower than 4-(4-benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine (MW 398.81 g/mol, predicted logP ~4.1 ). This difference in lipophilicity implies potentially superior aqueous solubility and altered membrane permeability, though no experimental logD or solubility data have been published for either compound.

lipophilicity solubility ADME prediction

Application Scenarios for (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone (CAS 2034280-77-6) Based on Available Evidence


Fragment-Based Lead Discovery for CCR4 Antagonists with Differentiated Physicochemical Profiles

Although no direct CCR4 activity has been confirmed, the compound's MW (298.34 g/mol) in the fragment-like space and predicted lower lipophilicity make it a suitable starting point for fragment-based drug design targeting CCR4. Its 6-hydroxyl tautomerism may enable unique hydrogen-bonding interactions with the CCR4 orthosteric site not accessible to methyl or chloro analogs, warranting experimental screening [1].

Chemical Probe Development with Potential Off-Target Advantage Against Purine Salvage Enzymes

Analogous piperazinyl pyrimidine chemotypes have shown inhibition of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) with Ki values of 100–600 nM [1]. The presence of a free hydroxyl on CAS 2034280-77-6 could modulate interactions with the purine salvage pathway, representing an opportunity to develop dual-activity probes that simultaneously engage CCR4 and nucleotide metabolism enzymes, provided both activities are confirmed experimentally.

Internal Standard for Tautomerism-Dependent Pharmacological Studies

The controlled inclusion of CAS 2034280-77-6 in medicinal chemistry campaigns allows pharmacological comparisons between tautomerizable and non-tautomerizable warheads [1]. This systematic approach can isolate the contribution of the 6-hydroxyl group to target binding, selectivity, and pharmacokinetics, informing future lead optimization decisions.

Reference Compound for Hydroxypyrimidine Fragment Libraries in Academic Screening

As a characterized building block available from commercial suppliers [1], the compound is suitable for inclusion in academic fragment libraries targeting diverse protein targets where a pyrimidine scaffold with hydrogen-bonding capability is desired, including kinases, phosphodiesterases, and metalloenzymes.

Quote Request

Request a Quote for (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.